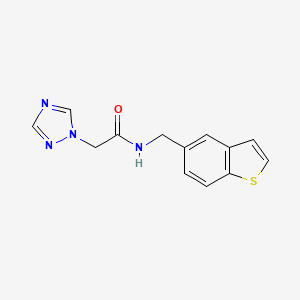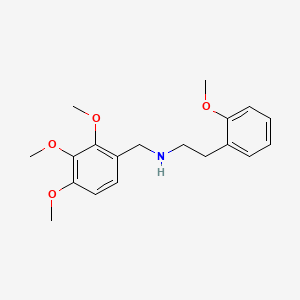
1-benzoyl-3-(phenylsulfonyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3-(phenylsulfonyl)imidazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of imidazolidine, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. The benzoyl and phenylsulfonyl groups attached to the imidazolidine ring make it a highly functionalized molecule with various applications in different fields of research.
Mécanisme D'action
The mechanism of action of 1-benzoyl-3-(phenylsulfonyl)imidazolidine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzoyl-3-(phenylsulfonyl)imidazolidine in lab experiments include its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of 1-benzoyl-3-(phenylsulfonyl)imidazolidine. One of the most significant areas of research is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, the compound's potential as an anti-inflammatory agent could also be explored further. The mechanisms of action of the compound could also be studied in more detail to gain a better understanding of its biological effects. Finally, the compound's potential as a lead compound for the development of new drugs could also be investigated.
In conclusion, this compound is a highly functionalized compound with various potential applications in scientific research. Its unique properties make it a valuable tool for studying different biological processes and developing new drugs. The compound's potential as an anti-cancer and anti-inflammatory agent makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 1-benzoyl-3-(phenylsulfonyl)imidazolidine can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride and phenylsulfonyl chloride with imidazolidine in the presence of a base such as triethylamine. The reaction yields the desired product in good yields with high purity. Another method involves the reaction of benzoyl isothiocyanate and phenylsulfonyl hydrazide with imidazolidine in the presence of a base such as sodium carbonate.
Applications De Recherche Scientifique
1-benzoyl-3-(phenylsulfonyl)imidazolidine has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against different cancer cell lines. Additionally, it has also shown potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)imidazolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(14-7-3-1-4-8-14)17-11-12-18(13-17)22(20,21)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJODPBQKXGVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)


![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)